Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is an organic compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as a building block in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 3,3-dimethyl-4-oxopiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate involves its reactivity as a nucleophile or electrophile in various chemical reactions. The piperidine ring can interact with different molecular targets, leading to the formation of new chemical bonds. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions.
Comparison with Similar Compounds
- Tert-butyl 4-oxopiperidine-1-carboxylate
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
Uniqueness: Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is unique due to the presence of the 3,3-dimethyl substitution on the piperidine ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering different reactivity compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCAGVCUIHYAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624244 | |
Record name | tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324769-06-4 | |
Record name | tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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